molecular formula C21H18O3 B8157347 2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid

2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B8157347
M. Wt: 318.4 g/mol
InChI Key: KCFWKCCXKASMEW-UHFFFAOYSA-N
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Description

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings of the biphenyl structure, with an acetic acid moiety attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromobenzyloxybenzene with 2-biphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products. Industrial processes also incorporate advanced purification methods, including high-performance liquid chromatography (HPLC) and distillation, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the biphenyl structure allow the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[2-(4-phenylmethoxyphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)24-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFWKCCXKASMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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